molecular formula C14H12ClN5 B11839042 2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine

2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine

Cat. No.: B11839042
M. Wt: 285.73 g/mol
InChI Key: OIEVYHQIZYDBEY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(1-methyl-1H-pyrazol-3-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine
  • 2-chloro-N-(2-(1-methyl-1H-pyrazol-4-yl)phenyl)pyrimidin-4-amine
  • 2-chloro-N-(2-(1H-pyrazol-4-yl)phenyl)pyrimidin-4-amine

Uniqueness

2-chloro-N-(2-(1-methyl-1H-pyrazol-3-yl)phenyl)pyrimidin-4-amine is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for various targets compared to similar compounds .

Properties

Molecular Formula

C14H12ClN5

Molecular Weight

285.73 g/mol

IUPAC Name

2-chloro-N-[2-(1-methylpyrazol-3-yl)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C14H12ClN5/c1-20-9-7-12(19-20)10-4-2-3-5-11(10)17-13-6-8-16-14(15)18-13/h2-9H,1H3,(H,16,17,18)

InChI Key

OIEVYHQIZYDBEY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2NC3=NC(=NC=C3)Cl

Origin of Product

United States

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